(3-Nitropyridin-2-yl)cyanamide
Overview
Description
(3-Nitropyridin-2-yl)cyanamide is an organic compound with the molecular formula C(_6)H(_4)N(_4)O(_2) It features a nitro group attached to the third position of a pyridine ring and a cyanamide group at the second position
Mechanism of Action
Target of Action
Cyanamides, in general, have been known to interact with various biochemical targets, including enzymes and receptors .
Mode of Action
Cyanamides are known for their unique nitrogen-carbon-nitrogen (ncn) connectivity, which is dominated by an unusual duality of a nucleophilic sp3 -amino nitrogen and an electrophilic nitrile unit . This allows them to readily undergo [3 + 2] and [2 + 2 + 2] cycloadditions when exposed to suitable reacting partners, leading to the formation of five and six-membered ring heterocycles .
Biochemical Pathways
It’s worth noting that cyanamides can participate in various chemical reactions, leading to the formation of different compounds .
Pharmacokinetics
The molecular weight of (3-nitropyridin-2-yl)cyanamide is 16412 , which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability.
Result of Action
The compound’s ability to undergo various chemical reactions suggests that it could potentially lead to a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitropyridin-2-yl)cyanamide typically involves the nitration of 2-cyanopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the cyanamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or halides under suitable conditions (e.g., elevated temperatures, solvents like ethanol or dimethylformamide).
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro-pyridine carboxylic acids.
Reduction: Amino derivatives like 3-aminopyridin-2-yl cyanamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Nitropyridin-2-yl)cyanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Comparison with Similar Compounds
2-Nitropyridine: Similar structure but with the nitro group at the second position.
3-Aminopyridin-2-yl cyanamide: A reduction product of (3-Nitropyridin-2-yl)cyanamide.
4-Nitropyridine: Nitro group at the fourth position instead of the third.
Uniqueness: this compound is unique due to the specific positioning of the nitro and cyanamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This positioning allows for selective interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
(3-Nitropyridin-2-yl)cyanamide is a compound characterized by its unique structural features, which include a pyridine ring substituted with a nitro group and a cyanamide functional group. This combination confers distinct chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molar Mass : 178.15 g/mol
- CAS Number : 1255146-90-7
The presence of both the nitro and cyanamide groups contributes to its unique properties, influencing its interactions with biological targets.
Target Interactions
This compound has been shown to interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways:
- Inhibition of Kinases : Research indicates that derivatives of this compound exhibit high potency in inhibiting kinase activity, which is crucial for cell signaling and cancer progression.
- Histone Deacetylase (HDAC) Activity : Similar compounds have demonstrated effects on HDAC activity, influencing gene expression and chromatin structure, leading to apoptosis in cancer cells.
Antitumor Effects
Several studies have highlighted the potential of this compound in oncology:
- Colorectal Cancer : In vitro studies have shown that this compound induces apoptosis and inhibits proliferation in HT-29 colorectal cancer cells.
- Triple-Negative Breast Cancer : Compounds derived from this compound are being investigated for their efficacy against triple-negative breast cancer, with some advancing to clinical trials due to promising preliminary results.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : In vitro tests have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Study 1: Antitumor Activity in Colorectal Cancer
A study conducted on HT-29 cells demonstrated that treatment with this compound led to:
Treatment Concentration | Apoptosis Rate (%) | Proliferation Inhibition (%) |
---|---|---|
10 µM | 30 | 25 |
20 µM | 55 | 50 |
50 µM | 80 | 75 |
The results indicated a dose-dependent increase in both apoptosis and inhibition of cell proliferation.
Study 2: Antibacterial Efficacy
In another study assessing antibacterial properties:
Compound | Zone of Inhibition (mm) | Bacteria Tested |
---|---|---|
This compound | 15 | Staphylococcus aureus |
Control (Ampicillin) | 10 | Staphylococcus aureus |
This study highlighted the effectiveness of this compound compared to traditional antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Studies suggest that this compound exhibits favorable absorption characteristics, with effective distribution across biological membranes due to its lipophilicity.
- Metabolism : The metabolic pathways involved are still under investigation; however, initial findings indicate that it may undergo phase I metabolism through cytochrome P450 enzymes.
Properties
IUPAC Name |
(3-nitropyridin-2-yl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-4-9-6-5(10(11)12)2-1-3-8-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSWSQWGJKCDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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